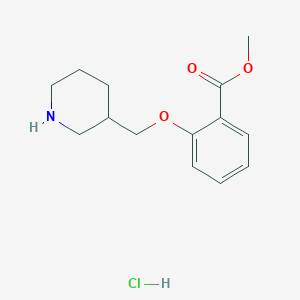

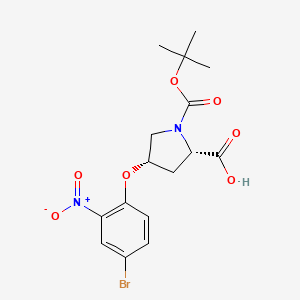

1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

概要

説明

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques, such as infrared (IR), nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques can provide information about the bonding and spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined. Various analytical techniques, such as mass spectrometry and chromatography, might be used for this purpose .科学的研究の応用

1. Analgesic, Anti-inflammatory, and Antipyretic Activities

Research into indazole derivatives, including compounds structurally related to 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, has shown that these compounds exhibit various biological activities. Some indazole compounds demonstrate weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in animal models. Additionally, they have shown moderate platelet antiaggregating effects in vitro (Mosti et al., 1992).

2. Synthesis of Nitrogen-rich Compounds for Gas Generators

Indazole-based molecules, including those related to this compound, have been explored for their potential applications in nitrogen-rich gas generators. Energetic salts of indazole derivatives have been prepared, and their properties such as density, heat of formation, and energy of detonation have been studied. These compounds are known for their high positive heats of formation due to the high-energy contribution from their molecular backbones (Srinivas et al., 2014).

3. Corrosion Inhibition in Carbon Steel

Tertiary amines derived from the indazole ring, closely related to this compound, have been studied for their role in inhibiting corrosion in carbon steel. These amines form a protective layer on the metal surface, thereby retarding anodic dissolution. They have been identified as potential anodic inhibitors in corrosion science (Gao et al., 2007).

4. Ligand Synthesis for Palladium-Catalyzed Reactions

Indazole derivatives, similar to this compound, have been utilized in the synthesis of ligands for palladium-catalyzed enantioselective allylic amination reactions. These reactions are crucial in organic synthesis for the formation of carbon-nitrogen bonds, highlighting the importance of indazole derivatives in catalysis and organic chemistry (Sudo & Saigo, 1997).

5. Antifungal Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antifungal activity. Studies on a series of triazole derivatives bridged with amine-amide functionalities demonstrated moderate to good activity against fungal strains like Candida albicans and Aspergillus niger (Kaushik et al., 2019).

作用機序

Target of Action

The primary target of 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, also known as nirmatrelvir, is the SARS-CoV-2 protease . This protease is a critical enzyme that the SARS-CoV-2 virus, which causes COVID-19, uses to replicate itself. By inhibiting this protease, nirmatrelvir can effectively halt the replication of the virus .

Mode of Action

Nirmatrelvir interacts with the SARS-CoV-2 protease by binding to it and inhibiting its function . This prevents the protease from cleaving the viral polyprotein at several sites, a necessary step in the viral replication process . As a result, the replication of the virus is halted, reducing the viral load in the body .

Biochemical Pathways

The primary biochemical pathway affected by nirmatrelvir is the viral replication pathway of SARS-CoV-2 . By inhibiting the SARS-CoV-2 protease, nirmatrelvir prevents the virus from replicating itself. This leads to a decrease in the viral load, which can help to alleviate the symptoms of COVID-19 and reduce the severity of the disease .

Result of Action

The primary result of nirmatrelvir’s action is a reduction in the viral load of SARS-CoV-2 in the body . By inhibiting the SARS-CoV-2 protease and thus preventing the virus from replicating, nirmatrelvir can help to alleviate the symptoms of COVID-19 and reduce the severity of the disease .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-propan-2-yl-4,5,6,7-tetrahydroindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-7(2)13-10-5-3-4-9(11)8(10)6-12-13/h6-7,9H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLJKSTWCJWSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=N1)C(CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)

![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)

![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)

![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)

![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)

![3-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397697.png)

![4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397698.png)

![Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1397699.png)

![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)